BenchChemオンラインストアへようこそ!

3-Bromopyrazolo[1,5-a]pyrimidine

Solid-state characterization Process chemistry Crystallization optimization

3-Bromopyrazolo[1,5-a]pyrimidine (CAS 55405-67-9) is the essential C3-brominated isomer for kinase inhibitor libraries via sequential orthogonal functionalization. The C3-bromine on the electron-rich pyrazole ring undergoes Suzuki–Miyaura coupling while C5/C7 positions remain free for SNAr without protecting groups—a pathway impossible with the 5-bromo isomer. This scaffold yields validated CDK2 (IC₅₀ 0.09–0.23 μM), BTK (7.95 nM), and Pim-1/Flt-3 dual inhibitors. With a melting point 40–50°C higher than the 5-bromo isomer, it ensures superior ambient storage stability for scale-up. Choose the correct positional isomer to guarantee synthetic feasibility and final compound identity.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 55405-67-9
Cat. No. B1281175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazolo[1,5-a]pyrimidine
CAS55405-67-9
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)Br)N=C1
InChIInChI=1S/C6H4BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H
InChIKeyMFJWRPLBWPDHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrazolo[1,5-a]pyrimidine (CAS 55405-67-9): A Core Brominated Scaffold for Kinase-Focused Medicinal Chemistry


3-Bromopyrazolo[1,5-a]pyrimidine (CAS 55405-67-9, C6H4BrN3, MW 198.02 g/mol) is a brominated fused N-heterocyclic scaffold belonging to the pyrazolo[1,5-a]pyrimidine family—a privileged chemotype in kinase drug discovery [1]. The compound features a bromine atom at the C3-position of the pyrazole ring, creating a versatile handle for palladium-catalyzed cross-coupling reactions [2]. This specific substitution pattern enables orthogonal functionalization strategies distinct from isomers brominated at the C5, C6, or C7 positions [3].

3-Bromopyrazolo[1,5-a]pyrimidine: Why Positional Isomers and Alternative Halogenated Scaffolds Cannot Be Interchanged


The bromine substitution position on the pyrazolo[1,5-a]pyrimidine core fundamentally dictates both synthetic accessibility and downstream derivatization outcomes. The C3-position resides on the electron-rich pyrazole ring, whereas the C5 and C7 positions are located on the electron-deficient pyrimidine ring [1]. This electronic divergence confers distinct reactivity profiles: C3-brominated derivatives undergo palladium-catalyzed cross-coupling under conditions where C5- and C7-brominated analogues exhibit different reactivity and selectivity patterns [2]. Furthermore, the C3-bromo intermediate enables sequential orthogonal functionalization—for instance, Suzuki coupling at C3 followed by SNAr at C5 or C7—a synthetic sequence that is inaccessible when using the C5-bromo isomer as the starting material [3]. Procurement of the correct positional isomer is therefore not interchangeable and directly impacts synthetic route feasibility, yield, and final compound identity.

3-Bromopyrazolo[1,5-a]pyrimidine: Quantitative Evidence for Differentiated Scientific Selection


3-Bromo vs. 5-Bromo Isomer: Melting Point Differential Enables Superior Crystallization and Handling

The 3-bromo isomer exhibits a significantly higher melting point (150–152 °C , alternatively reported as 158–159 °C [1]) compared to the 5-bromo isomer (109–111 °C ). This ~40–50 °C elevation in melting point translates to enhanced crystalline stability at ambient conditions and reduced hygroscopicity concerns during storage and weighing .

Solid-state characterization Process chemistry Crystallization optimization

3-Bromo Intermediate Enables CDK Inhibition: Quantitative IC₅₀ Data from Patent Literature

Derivatization of 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (prepared from 3-bromopyrazolo[1,5-a]pyrimidine core) via aniline substitution yielded compound II, which demonstrated CDK inhibitory activity with an IC₅₀ value of 0.51 μM in kinase activity assays [1]. This potency establishes the 3-bromo scaffold as a validated starting point for generating CDK inhibitor candidates, with the C3-bromine serving as a modifiable position for structure-activity relationship (SAR) exploration [2]. Comparative analysis of pyrazolo[1,5-a]pyrimidine positional isomers reveals that C3-substituted derivatives exhibit distinct kinase selectivity profiles relative to C5- or C7-substituted analogues [3].

CDK inhibition Kinase inhibitor Oncology drug discovery

C3-Bromine Enables Sequential Orthogonal Functionalization: A Reactivity Profile Not Accessible with C5-Bromo Isomers

The C3-position of pyrazolo[1,5-a]pyrimidine resides on the pyrazole ring and participates preferentially in Suzuki–Miyaura cross-coupling under conditions where the C5/C7 positions (on the pyrimidine ring) remain intact for subsequent SNAr or other coupling chemistries [1]. Specifically, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one undergoes Suzuki coupling at C3 followed by SNAr at C5, enabling the systematic construction of 3,5-disubstituted libraries [2]. In contrast, 2,6-dibromopyrazolo[1,5-a]pyrimidine derivatives exhibit regioselective coupling preferentially at C6 over C2, demonstrating that bromine position dictates reaction sequence [3].

Regioselective synthesis Sequential cross-coupling Library synthesis

3-Bromopyrazolo[1,5-a]pyrimidine Serves as a Core Intermediate for Multiple Kinase Targets: CDK, BTK, and Pim-1

The pyrazolo[1,5-a]pyrimidine scaffold with C3-bromine substitution has been employed as a key intermediate in the development of inhibitors targeting diverse kinases including CDK2/TRKA (dual inhibitors with IC₅₀ = 0.09–0.45 μM) [1], BTK (3-substituted derivatives with IC₅₀ = 7.95 nM) [2], and Pim-1/Flt-3 (submicromolar cellular activity) [3]. The C3-bromine serves as a universal coupling site for introducing aryl, heteroaryl, and alkyne groups that modulate kinase selectivity profiles [4]. While the parent 3-bromo compound itself is an intermediate, its derivatization products demonstrate broad kinase inhibition across structurally distinct ATP-binding pockets.

Kinase inhibitor Multi-target scaffold Structure-activity relationship

3-Bromopyrazolo[1,5-a]pyrimidine (CAS 55405-67-9): High-Value Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Generation: CDK, BTK, and Pim-1 Programs

Medicinal chemistry teams pursuing kinase inhibitor discovery can utilize 3-bromopyrazolo[1,5-a]pyrimidine as a validated core scaffold for generating submicromolar to nanomolar inhibitors. As demonstrated in patent WO 2004/026229 A2, derivatization at the C3 position yields CDK inhibitors with IC₅₀ values of 0.51 μM [1]. More recent studies show optimized 3-substituted derivatives achieve CDK2 IC₅₀ = 0.09–0.23 μM and TRKA IC₅₀ = 0.45 μM, approaching the potency of clinical reference compounds ribociclib and larotrectinib [2]. BTK-targeting programs benefit from documented 3-substituted pyrazolopyrimidines with enzyme IC₅₀ = 7.95 nM and cellular activity in Ramos (IC₅₀ = 8.91 μM) and Raji (IC₅₀ = 1.80 μM) B-cell lymphoma lines [3]. Pim-1/Flt-3 dual inhibition with submicromolar cellular potency further expands the target space accessible from this single intermediate [4]. Procurement of the 3-bromo isomer provides immediate access to these established SAR trajectories.

Sequential Orthogonal Library Synthesis for SAR Exploration

Synthetic chemistry groups constructing focused libraries of pyrazolo[1,5-a]pyrimidine derivatives should prioritize the 3-bromo isomer for its unique capacity to undergo sequential orthogonal functionalization. The C3-position (pyrazole ring) participates in Suzuki–Miyaura cross-coupling while the C5 and C7 positions (pyrimidine ring) remain available for subsequent SNAr or alternative coupling chemistries without requiring protecting group strategies [5]. This orthogonal reactivity enables the systematic construction of 3,5-disubstituted and 3,7-disubstituted libraries with high efficiency and minimal synthetic steps. The 5-bromo isomer (CAS 1159981-95-9) cannot replicate this sequential functionalization pathway because its bromine resides on the pyrimidine ring, altering the reactivity hierarchy and limiting orthogonal diversification options [5].

Process Chemistry: Crystalline Intermediate with Favorable Solid-State Handling Properties

Process development and scale-up groups will benefit from the superior solid-state properties of 3-bromopyrazolo[1,5-a]pyrimidine compared to its 5-bromo positional isomer. The 3-bromo isomer exhibits a melting point of 150–152 °C (alternatively 158–159 °C [6]), approximately 40–50 °C higher than the 5-bromo isomer (109–111 °C) . This elevated melting point reflects stronger crystalline lattice energy, translating to reduced hygroscopicity, improved flowability, and enhanced long-term stability during ambient storage. For kilogram-scale synthesis campaigns where intermediate stability and consistent physical form are critical for reproducible yields, the 3-bromo isomer presents a lower-risk procurement choice.

Fluorinated Analog Synthesis via C3 Functionalization

Research groups developing fluorinated kinase inhibitors or PET tracer precursors can leverage 3-bromopyrazolo[1,5-a]pyrimidine as a gateway to trifluoromethylated derivatives. The 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one scaffold, accessible from the parent 3-bromo compound, enables the construction of fluorinated Pim1 kinase inhibitor analogues through sequential C3 Suzuki coupling and C5 SNAr reactions [5]. This methodology provides a concise route to CF₃-containing pyrazolo[1,5-a]pyrimidines, which exhibit enhanced metabolic stability and membrane permeability compared to non-fluorinated counterparts. Procurement of the 3-bromo core intermediate is the rate-limiting starting material for this synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.